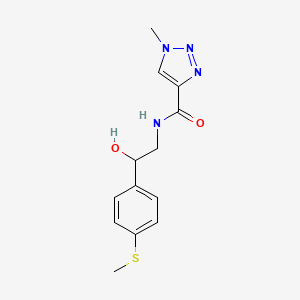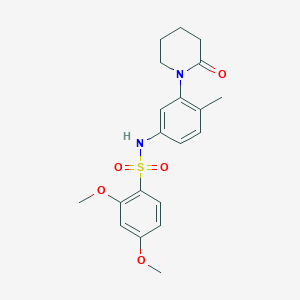
2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential biochemical applications. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase. The synthesis involved creating compounds with varying substituents, leading to the identification of high-affinity inhibitors with IC50 values in the nanomolar range . Similarly, the second paper reports the synthesis of a series of new benzenesulfonamides with a 3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl moiety. These compounds were synthesized starting from substituted benzaldehydes and showed interesting cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms . Although the specific compound "2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide" is not directly mentioned, these papers provide insight into the synthetic routes that could be applied to similar sulfonamide compounds.
Molecular Structure Analysis
The third paper provides a detailed analysis of the molecular and electronic structure of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. X-ray single crystal diffraction was used to determine the crystal structures, revealing that the molecules are organized as molecular crystals with hydrogen bonds of the C-H…O type. Ab initio quantum-chemical calculations were performed to further understand the electronic structure, and the results showed good agreement with the intramolecular hydrogen bond parameters . This paper's approach to structural analysis could be applied to the compound to determine its molecular conformation and electronic properties.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide." However, the first paper does mention that the synthesized compounds were able to block kynurenine 3-hydroxylase in vivo, which suggests that these compounds can participate in specific biochemical interactions . The second paper's compounds were tested for cytotoxicity and tumor specificity, indicating that they may undergo reactions within biological systems that could lead to these effects . These insights into the reactivity of similar sulfonamide compounds could inform hypotheses about the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The third paper's kinetic investigation of the substitution reactions in aqueous solution provides data that correlates with the stereochemical characteristics of the molecules . While the specific physical and chemical properties of "2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide" are not detailed in the provided papers, the methodologies used in these studies could be employed to determine properties such as solubility, stability, and reactivity in various environments for the compound of interest.
Aplicaciones Científicas De Investigación
Biochemical Evaluation as Inhibitors
- A study described the synthesis and biochemical characterization of benzenesulfonamides, including compounds similar to the one , as inhibitors of kynurenine 3-hydroxylase. These compounds showed high-affinity inhibition of this enzyme, which is significant in neuronal injury research (Röver et al., 1997).
COX-2 Inhibition
- Research on benzenesulfonamide derivatives, including similar compounds, demonstrated their potential as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This is crucial in the context of inflammation and pain management (Hashimoto et al., 2002).
Photodynamic Therapy for Cancer Treatment
- A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including molecules structurally related to the compound of interest. These derivatives showed potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Antimicrobial Activity
- Several studies have investigated benzenesulfonamide derivatives, including those structurally similar to the compound , for their antimicrobial activities. These compounds displayed significant activity against a range of bacteria and fungi, showing their potential in the development of new antimicrobial agents (Ghorab et al., 2017), (Ghorab et al., 2017).
HIF-1 Pathway Inhibition in Cancer
- Research on arylsulfonamide analogs, including compounds structurally similar to the compound of interest, identified them as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway. This is relevant in the context of cancer treatment, as HIF-1 plays a significant role in tumor growth and survival (Mun et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. It is a serine protease that catalyzes the conversion of prothrombin to thrombin, a key step in the coagulation process .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, thereby reducing the formation of thrombin and subsequent blood clot formation . This has downstream effects on various biochemical pathways involved in hemostasis and thrombosis .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by the compound leads to a reduction in thrombin generation, which in turn reduces blood clot formation . This can help prevent and treat various thromboembolic diseases .
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-7-8-15(12-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-10-9-16(26-2)13-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDQXIQKAKQTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-(1-methyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B3003260.png)
![1-(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine dihydrochloride](/img/structure/B3003261.png)
![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)
![2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3003265.png)
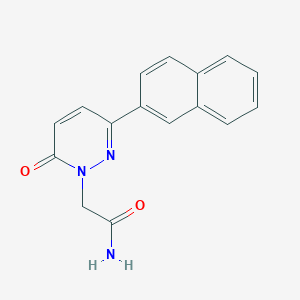
![7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B3003267.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B3003268.png)
![N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3003269.png)
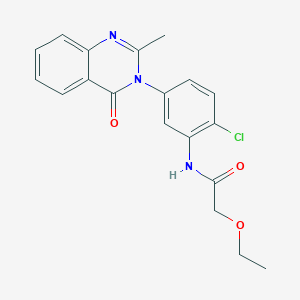
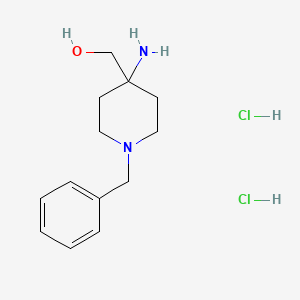
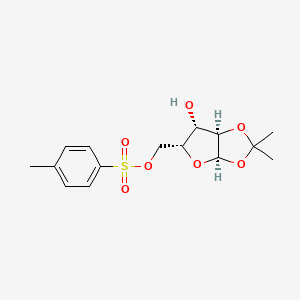
![3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B3003276.png)

